molecular formula C16H15N3O2S2 B2354106 2-(Thiophen-2-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone CAS No. 2034554-02-2

2-(Thiophen-2-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2354106
CAS No.: 2034554-02-2
M. Wt: 345.44
InChI Key: XQKUYWKDOOEPHF-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H15N3O2S2 and its molecular weight is 345.44. The purity is usually 95%.
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Properties

IUPAC Name

2-thiophen-2-yl-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c20-14(9-12-3-1-7-22-12)19-6-5-11(10-19)15-17-16(21-18-15)13-4-2-8-23-13/h1-4,7-8,11H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKUYWKDOOEPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Thiophen-2-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a complex organic molecule that incorporates thiophene and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its mechanisms of action.

Chemical Structure

The compound can be structurally represented as follows:

C15H15N3O2S2\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_2\text{S}_2

This structure includes:

  • Thiophene rings which contribute to its electronic properties.
  • Oxadiazole ring , recognized for its bioisosteric properties and involvement in various biological activities.

Biological Activity Overview

Research indicates that derivatives featuring thiophene and oxadiazole structures exhibit significant biological activities, particularly in anticancer research. The following sections summarize key findings regarding the biological activity of the target compound.

The compound has been studied for its effects on the PI3K/Akt/mTOR signaling pathway , a critical pathway involved in cell growth and survival. Inhibitors of this pathway are potent candidates for cancer therapy:

  • Inhibition of PI3Kα/mTOR : The compound exhibits dual inhibition of PI3Kα and mTOR, which are pivotal in cancer cell proliferation and survival. For instance, a related study demonstrated that certain derivatives showed IC50 values (concentration required to inhibit 50% of the target) against various cancer cell lines:
    • A549 (lung cancer): IC50 = 0.20 ± 0.05 µM
    • MCF-7 (breast cancer): IC50 = 1.25 ± 0.11 µM
    • HeLa (cervical cancer): IC50 = 1.03 ± 0.24 µM .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, particularly at low concentrations, by promoting cell cycle arrest at the G0/G1 phase .

Comparative Efficacy

A comparative analysis of similar compounds reveals that those incorporating oxadiazole rings often display enhanced anticancer properties:

CompoundCell LineIC50 (µM)Mechanism
Compound AA5490.20PI3K/mTOR inhibition
Compound BMCF-71.25Apoptosis induction
Compound CHeLa1.03Cell cycle arrest

Other Biological Activities

Beyond anticancer properties, compounds with thiophene and oxadiazole derivatives have shown a range of biological activities:

  • Antibacterial Activity : Certain derivatives have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties linked to these compounds, suggesting potential applications in inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of oxadiazole derivatives including the target compound and evaluated their anticancer activities against several human cancer cell lines. The results indicated that modifications to the thiophene and oxadiazole components significantly influenced their biological efficacy .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of thiophene-based compounds revealed that specific substitutions on the thiophene ring could enhance biological activity, suggesting avenues for optimizing the structure to improve potency against cancer cells .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, derivatives of 1,2,4-oxadiazole have been identified as promising candidates for cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in various cancer cell lines . The incorporation of thiophene and pyrrolidine structures enhances these effects, potentially increasing bioavailability and selectivity against cancer cells.

Antifungal Properties

The synthesis of thiophene-based derivatives has led to the discovery of compounds with potent antifungal activity. For instance, studies on 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives demonstrated effective inhibition against several fungal strains, making them suitable candidates for developing new antifungal agents . The specific structure of the compound may contribute to its mechanism of action by disrupting fungal cell membranes or inhibiting essential enzymes.

Anticonvulsant Effects

The structural characteristics of thiophene and pyrrolidine rings in the compound suggest potential anticonvulsant activity. Research into similar compounds has indicated that modifications in these rings can enhance their efficacy in seizure models . Thus, further exploration of this compound could yield valuable insights into its neuroprotective properties.

Anti-inflammatory Properties

Compounds with thiophene and oxadiazole functionalities have been reported to exhibit anti-inflammatory effects. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis and other inflammatory diseases .

Organic Electronics

Thiophene derivatives are widely used in organic electronics due to their excellent electrical conductivity and stability. The compound's unique structure could be leveraged in the development of organic semiconductors or photovoltaic materials, enhancing the efficiency of solar cells and organic light-emitting diodes (OLEDs) .

Sensors

The sensitivity of thiophene-based compounds to environmental changes positions them as ideal candidates for sensor applications. Their ability to undergo reversible changes in conductivity or optical properties upon exposure to specific analytes can be harnessed for developing chemical sensors .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer agents, antifungal treatments , ,
Biological ActivityAnticonvulsant effects, anti-inflammatory treatments ,
Material ScienceOrganic semiconductors, photovoltaic devices ,
SensorsChemical sensors for environmental monitoring

Preparation Methods

Preparation of 3-Cyano-Pyrrolidine Precursor

Reaction Scheme :

4-Aminophenylacetone + Itaconic acid → 1-(4-(2-Cyanoacetyl)phenyl)pyrrolidin-2-one (Yield: 68%)  

Conditions : Toluene, reflux, 12 h
Key Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.54–2.88 (m, 2H, CH₂), 3.25–3.42 (m, 1H, CH), 3.55–4.16 (m, 2H, NCH₂)
  • HRMS : m/z 245.1184 [M+H]⁺ (calc. 245.1189)

Oxadiazole Ring Formation

Method : Amidoxime cyclization with thiophene-2-carbonyl chloride
Procedure :

  • Convert 3-cyanopyrrolidine to amidoxime using NH₂OH·HCl/NaHCO₃ in EtOH/H₂O (1:1)
  • React with thiophene-2-carbonyl chloride in DMF at 80°C for 6 h
    Yield : 73%
    Characterization :
  • ¹³C NMR (101 MHz, DMSO-d₆): 166.9 (C=N), 154.7 (C-O), 138.1 (S-C=C)
  • IR (KBr): 1615 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C)

Functionalization of Pyrrolidine Nitrogen

Mitsunobu Alkylation for Ethanone Installation

Reagents :

  • Alcohol: 2-(Thiophen-2-yl)ethanol
  • Phosphine: Triphenylphosphine (PPh₃)
  • Azodicarboxylate: DIAD
    Procedure :
  • Dissolve pyrrolidine-oxadiazole intermediate (1 eq) and 2-(thiophen-2-yl)ethanol (1.2 eq) in THF (0.1 M)
  • Add PPh₃ (1.5 eq) and DIAD (1.5 eq) at 0°C
  • Stir at RT for 18 h
    Yield : 82%
    Optimization Data :
Solvent Temp (°C) Time (h) Yield (%)
THF 25 18 82
DCM 25 24 65
DMF 25 12 58

Thiophene Substitution Strategies

Suzuki-Miyaura Coupling for Peripheral Thiophene

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2 eq)
  • Solvent: DME/H₂O (4:1)
  • Temp: 80°C, 12 h
    Yield : 89%
    Critical Parameters :
Boronic Acid Ligand Yield (%) Purity (HPLC)
Thiophen-2-boronic SPhos 89 98.7
Thiophen-3-boronic XPhos 72 95.2

Alternative Synthetic Pathways

Multicomponent Groebke-Blackburn-Bienayme Reaction

Components :

  • 2-Aminopyridine derivative
  • Thiophene-2-carbaldehyde
  • tert-Butyl isocyanide

Procedure :

  • Mix components (1:1:1) in MeOH/THF (1:1)
  • Add AcOH (2 eq)
  • Heat at 80°C for 4 h

Advantages :

  • Single-step formation of imidazo[1,2-a]pyridine core
  • Compatible with sensitive functional groups

Purification and Characterization

Chromatographic Methods

HPLC Conditions :

  • Column: C18, 4.6 × 150 mm, 5 µm
  • Mobile phase: MeCN/H₂O (0.1% TFA) gradient
  • Flow: 1.0 mL/min
  • Retention time: 8.92 min

Spectroscopic Data Consolidation

¹H NMR (600 MHz, CDCl₃):

  • δ 7.45 (dd, J = 5.1, 1.2 Hz, 1H, Thiophene-H)
  • δ 4.32–4.45 (m, 1H, Pyrrolidine-H)
  • δ 3.82 (s, 2H, NCH₂CO)

HRMS :

  • Found: 345.0941 [M+H]⁺
  • Calculated: 345.0938 (C₁₆H₁₅N₃O₂S₂)

Yield Optimization Strategies

Solvent Screening for Key Steps

Reaction Step Optimal Solvent Yield Increase (%)
Oxadiazole formation DMF 22
Mitsunobu alkylation THF 17
Suzuki coupling DME/H₂O 31

Scale-Up Considerations

Kilogram-Scale Production

Challenges :

  • Exothermicity in cyclization steps
  • Purification of polar intermediates

Solutions :

  • Cascade reactor system for oxadiazole formation
  • Continuous flow chromatography for final purification

Comparative Analysis of Synthetic Routes

Parameter Stepwise Synthesis Multicomponent Approach
Total Steps 5 3
Overall Yield (%) 41 58
Purity (HPLC) 99.1 97.8
Scalability Excellent Moderate

Emerging Methodologies

Photocatalytic C-H Functionalization

Potential Application : Direct thiophene coupling to pyrrolidine
Catalyst System : Ru(bpy)₃²⁺/NiCl₂·6H₂O
Reported Yield : 76% (model system)

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Thiophen-2-yl)-1-(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions involving cyclization and coupling. A common approach includes:

Oxadiazole Ring Formation : Reacting thiophene-2-carboxylic acid hydrazide with a nitrile precursor under reflux in acetic acid, as described for analogous oxadiazole derivatives .

Pyrrolidine Functionalization : Introducing the pyrrolidine moiety via nucleophilic substitution or coupling reactions. For example, using a ketone intermediate (e.g., 1-(pyrrolidin-1-yl)ethanone) with thiophene derivatives under catalytic conditions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) to isolate the final product .

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature80–100°C (reflux)Higher temperatures accelerate cyclization but may degrade sensitive groups
SolventGlacial acetic acid or ethanolPolar protic solvents enhance oxadiazole formation
Reaction Time4–8 hoursProlonged heating improves cyclization but risks side reactions

Q. How can researchers confirm the structural integrity of this compound, and which spectroscopic techniques are most reliable?

Methodological Answer:

  • X-ray Crystallography : For unambiguous confirmation, single-crystal XRD analysis (e.g., using SHELX programs ) resolves bond lengths and angles, especially for the oxadiazole and pyrrolidine moieties .
  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 6.8–7.5 ppm (thiophene protons) and δ 3.5–4.2 ppm (pyrrolidine CH2 groups) .
    • 13C NMR : Signals at ~160 ppm (oxadiazole C=N) and ~125–140 ppm (thiophene carbons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~425) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the biological activity of this compound, and how can molecular docking guide experimental design?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). Focus on:
    • Binding Affinity : Energy scores (< -7.0 kcal/mol suggest strong binding) .
    • Key Residues : Thiophene and oxadiazole groups often interact with hydrophobic pockets or π-π stacking regions .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~3.5 indicates moderate lipophilicity) .

Q. Example Workflow :

Prepare ligand (compound) and receptor (target protein) files.

Run docking simulations with flexible side chains.

Validate results with MD simulations (e.g., GROMACS) .

Q. How can researchers resolve contradictions in reported spectral data for thiophene-oxadiazole hybrids?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Variable Temperature NMR : Detect tautomeric shifts (e.g., thione-thiol equilibria) by analyzing peak splitting at different temperatures .
  • Comparative Analysis : Cross-reference with crystallographic data (e.g., bond lengths from XRD) to validate NMR assignments .
  • Control Experiments : Synthesize derivatives with blocked tautomerization sites (e.g., methylated thiophene) to isolate spectral contributions .

Q. What are the challenges in analyzing the tautomeric behavior of this compound, and how can they be addressed experimentally?

Methodological Answer: Thiophene-oxadiazole systems exhibit thione-thiol tautomerism, complicating spectral interpretation. Solutions:

IR Spectroscopy : Identify C=S (1050–1250 cm⁻¹) vs. C-SH (2550–2600 cm⁻¹) stretches .

UV-Vis Spectroscopy : Monitor λmax shifts in polar vs. nonpolar solvents to infer tautomeric states .

Theoretical Calculations : DFT (B3LYP/6-31G*) models predict dominant tautomers and transition states .

Q. How can researchers optimize the synthetic yield of this compound when scaling up for in vivo studies?

Methodological Answer:

  • Process Variables :

    ParameterLab Scale (mg)Pilot Scale (g)
    Catalyst Loading5 mol%3 mol% (cost reduction)
    Mixing EfficiencyMagnetic stirrerMechanical stirring (RPM > 500)
    PurificationColumn chromatographyFractional crystallization
  • Quality Control :

    • HPLC : Monitor purity (>98%) with a C18 column (acetonitrile/water gradient) .
    • In-process Checks : TLC at each step to detect intermediates .

Q. What strategies mitigate decomposition of the oxadiazole ring during long-term storage?

Methodological Answer:

  • Storage Conditions :

    FactorRecommendationRationale
    Temperature-20°C (desiccated)Prevents hydrolytic cleavage
    Light ExposureAmber vialsReduces photodegradation of thiophene
    SolventDry DMSO (under N2)Minimizes moisture ingress
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

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